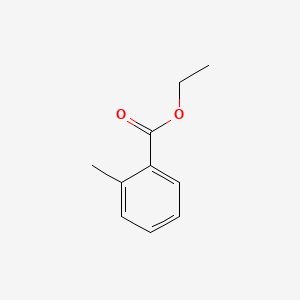

Ethyl 2-methylbenzoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29048. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUAXOGPALPTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040711 | |

| Record name | Ethyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-24-1 | |

| Record name | Ethyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384Q41M534 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-methylbenzoate structural formula and properties

An In-depth Technical Guide to Ethyl 2-Methylbenzoate (B1238997)

Introduction

Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is an aromatic ester with the chemical formula C₁₀H₁₂O₂.[1][2] It is a significant compound in organic chemistry, primarily serving as a versatile building block and intermediate in the synthesis of more complex molecules.[3] This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, reactivity, and analytical methods, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a derivative of benzoic acid, where the carboxylic acid proton is replaced by an ethyl group, and a methyl group is substituted at the ortho (position 2) of the benzene (B151609) ring.

Structural Formula:

(A 2D representation of this compound)

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 87-24-1 | [1][2][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][5][6] |

| Molecular Weight | 164.20 g/mol | [1][4][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl o-toluate, o-Toluic acid ethyl ester, Ethyl o-methylbenzoate | [1][2] |

| InChI | InChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | [1][7] |

| InChIKey | SOUAXOGPALPTTC-UHFFFAOYSA-N | [1][5][7] |

| SMILES | CCOC(=O)C1=CC=CC=C1C |[1] |

Physicochemical Properties

This compound is a liquid at room temperature.[5] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 220-221 °C | 731 mmHg | [4][8] |

| Density | 1.032 g/mL | 25 °C | [8] |

| 1.035 - 1.037 g/mL | 20 °C | [9] | |

| Refractive Index (n20/D) | 1.507 | 20 °C | [8] |

| 1.5070 - 1.5090 | 20 °C | [9] | |

| Flash Point | 91.67 °C | (TCC) | [9] |

| LogP | 2.85 | [10] |

| Melting Point | Not available | |[4] |

Synthesis and Reactivity

Synthesis

The most prevalent industrial method for synthesizing this compound is the Fischer-Speier esterification.[3] This involves an acid-catalyzed reaction between 2-methylbenzoic acid and ethanol (B145695).[3] To drive the reaction to completion, an excess of ethanol is often used, or the water produced is removed from the reaction mixture.[3] Transesterification, the process of converting one ester to another by reacting it with an alcohol, is also a viable synthetic route.[3]

Chemical Reactivity

This compound participates in a variety of chemical reactions, making it a valuable intermediate.

-

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 2-methylbenzoic acid and ethanol.[3]

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol (2-methylbenzyl alcohol).[3]

-

Electrophilic Aromatic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions like nitration and halogenation.[3]

-

Side-Chain Bromination: The benzylic methyl group can be brominated using N-bromosuccinimide (NBS), yielding ethyl 2-(bromomethyl)benzoate.[3][11] This derivative is a key intermediate for further functionalization.

Experimental Protocols

Synthesis of Ethyl 2-(bromomethyl)benzoate via Side-Chain Bromination[11]

This protocol details the bromination of the methyl group using N-bromosuccinimide (NBS).

-

Preparation: Prepare a mixture of N-bromosuccinimide (NBS) (44.5 g, 0.25 mole) and a catalytic amount of benzoyl peroxide (100 mg) in carbon tetrachloride (200 mL).

-

Reaction: Cool the mixture to 0°C. Add a solution of this compound (41.2 g, 0.25 mole) in carbon tetrachloride (200 mL) dropwise to the stirring NBS mixture.

-

Reflux: After the addition is complete, heat the mixture at reflux for 3.5 hours under a nitrogen atmosphere.

-

Workup: Allow the reaction to cool to room temperature overnight. The precipitated succinimide (B58015) is removed by filtration, and the filter cake is washed with carbon tetrachloride.

-

Extraction: The combined organic filtrates are washed successively with 2 N NaOH (100 mL) and water (2 x 100 mL).

-

Isolation: Dry the organic solution over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to yield the product as an oil. The crude product can be used in subsequent steps without further purification.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[10]

This compound can be analyzed using a reverse-phase (RP) HPLC method.

-

Column: Newcrom R1 or Newcrom C18.[10]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[10]

-

Detection: UV detection is typically suitable for aromatic compounds.

-

Note: For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with a volatile acid like formic acid.[10] This scalable method is also suitable for preparative separation to isolate impurities.[10]

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra provide detailed information about the proton and carbon environments in the molecule.[1][7]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the C=O stretch of the ester and vibrations associated with the aromatic ring.[1][12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[2][12]

Applications in Research and Drug Development

The primary significance of this compound in contemporary research lies in its function as an intermediate for organic synthesis.[3] Its chemical structure, featuring an ester, a methyl group, and an aromatic ring, allows for diverse transformations. The ability to selectively functionalize either the ring, the ester, or the methyl group makes it a valuable precursor for creating a wide range of more complex chemical structures, which is a fundamental activity in drug discovery and materials science.

Safety Information

While detailed toxicological data is not extensively covered in the provided search results, standard laboratory safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. The compound has a GHS classification of "Danger".[1]

References

- 1. This compound | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl o-methylbenzoate [webbook.nist.gov]

- 3. This compound | 87-24-1 | Benchchem [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound(87-24-1) 1H NMR [m.chemicalbook.com]

- 8. This compound | 87-24-1 [chemicalbook.com]

- 9. thegoodscentscompany.com [thegoodscentscompany.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl o-methylbenzoate [webbook.nist.gov]

Physical and chemical properties of Ethyl o-toluate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl o-toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl o-toluate, also known as ethyl 2-methylbenzoate (B1238997), is an aromatic ester with the chemical formula C10H12O2.[1][2] It is a colorless liquid characterized by a pleasant fruity odor.[2] This compound serves as a versatile building block in organic synthesis and finds applications in the fragrance and flavor industries.[2] In the pharmaceutical sector, it can be utilized as an intermediate in the synthesis of various medicinal compounds.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety information.

Physical and Chemical Properties

The fundamental physical and chemical properties of Ethyl o-toluate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Ethyl o-toluate

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Molecular Formula | C10H12O2 | [1][2] |

| Molecular Weight | 164.21 g/mol | [2][3] |

| Melting Point | -10 °C | [1] |

| Boiling Point | 227 °C | [1][3] |

| Density | 1.033 g/cm³ | [3] |

| Refractive Index | 1.507 - 1.509 | [2][3] |

| Flash Point | 91 °C (195 °F) | [3] |

| Vapor Pressure | 0.08 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water | [1] |

Table 2: Identification and Nomenclature of Ethyl o-toluate

| Identifier | Value | Reference |

| IUPAC Name | ethyl 2-methylbenzoate | [4] |

| Synonyms | This compound, 2-Methylbenzoic acid ethyl ester, o-Toluic acid ethyl ester | [2][5][6] |

| CAS Number | 87-24-1 | [1][2][3] |

| EINECS Number | 201-734-6 | [1][4] |

| PubChem CID | 66598 | [2][4] |

| Beilstein Reference | 4-09-00-01699 | [1] |

Experimental Protocols

Synthesis of Ethyl o-toluate via Fischer Esterification

Ethyl o-toluate is commonly synthesized through the Fischer esterification of o-toluic acid with ethanol (B145695) in the presence of an acid catalyst.[7] This is an equilibrium reaction, and to favor the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.[8]

Materials:

-

o-Toluic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H2SO4)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-toluic acid and an excess of absolute ethanol (e.g., a 3 to 5-fold molar excess).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the cooled mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with water to remove the excess ethanol and sulfuric acid.

-

Next, wash with a 5% sodium bicarbonate solution to neutralize any unreacted o-toluic acid and the sulfuric acid catalyst. Be cautious as CO2 gas will be evolved.

-

Finally, wash with a saturated brine solution to remove any remaining water and inorganic salts.[9]

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[9]

-

Solvent Removal: Filter off the drying agent and remove the excess ethanol using a rotary evaporator.

-

Purification: The crude ethyl o-toluate can be purified by distillation under reduced pressure to obtain the final product.[9]

Purification and Isolation

The purification of the synthesized ethyl o-toluate is crucial to remove byproducts and unreacted starting materials.

Procedure:

-

Liquid-Liquid Extraction: After the reflux period, the reaction mixture is cooled and transferred to a separatory funnel. An equal volume of cold water is added, and the mixture is shaken. The layers are allowed to separate, and the aqueous layer is removed.

-

Neutralization: The organic layer is then washed with a 5% sodium bicarbonate solution until the effervescence ceases, indicating that all the acidic components have been neutralized. The aqueous layer is again removed.

-

Brine Wash: A final wash with saturated sodium chloride solution is performed to facilitate the separation of the organic and aqueous layers and to remove dissolved water from the organic layer.

-

Drying: The organic layer is transferred to a clean, dry Erlenmeyer flask, and anhydrous sodium sulfate is added. The flask is swirled until the liquid is clear, indicating that all the water has been absorbed.

-

Filtration and Concentration: The dried organic solution is filtered to remove the sodium sulfate. The solvent (excess ethanol and any other volatile impurities) is then removed under reduced pressure using a rotary evaporator.

-

Distillation: The resulting crude ester is purified by vacuum distillation to yield pure ethyl o-toluate.

Analytical Characterization

The structure and purity of the synthesized ethyl o-toluate are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring protons in the molecule. For ethyl o-toluate, the expected signals are:

-

A triplet corresponding to the methyl protons (-CH3) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (-CH2-) of the ethyl group.

-

A singlet for the methyl protons (-CH3) attached to the benzene (B151609) ring.

-

A series of multiplets in the aromatic region corresponding to the four protons on the benzene ring.

A reported ¹H NMR spectrum shows the following assignments: a triplet at 1.367 ppm (A), a quartet at 4.333 ppm (B), a singlet at 2.590 ppm (C), multiplets from 7.08 to 7.47 ppm (D), and a multiplet at 7.891 ppm (E).[10]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the different carbon environments in the molecule. The expected peaks for ethyl o-toluate would correspond to:

-

The carbonyl carbon of the ester group.

-

The carbons of the benzene ring (six distinct signals).

-

The methylene carbon (-CH2-) of the ethyl group.

-

The methyl carbon (-CH3) of the ethyl group.

-

The methyl carbon (-CH3) attached to the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for ethyl o-toluate include:

-

A strong absorption band around 1720 cm⁻¹, characteristic of the C=O stretching vibration of the ester group.[11]

-

C-O stretching vibrations in the region of 1300-1000 cm⁻¹.[11]

-

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the alkyl groups just below 3000 cm⁻¹.[12]

-

C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl o-toluate (molecular weight 164.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. A detailed mass spectrum shows a molecular ion peak at m/z 164 (45.0% relative intensity) and a base peak at m/z 119.0 (100.0% relative intensity), which corresponds to the loss of the ethoxy group (-OCH2CH3).[8][10] Other significant fragments are observed at m/z 91 and 65.[10]

Visualizations

Caption: Workflow for the synthesis of Ethyl o-toluate.

Caption: Analytical workflow for Ethyl o-toluate.

Safety and Handling

Ethyl o-toluate is a combustible liquid and should be handled with appropriate safety precautions.[1][6] It may cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may be harmful.[1]

-

Handling: Avoid breathing vapor or mist.[1] Avoid contact with skin and eyes.[1] Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from sources of ignition.[1] Keep the container tightly closed.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[1]

-

Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[1]

Conclusion

Ethyl o-toluate is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via Fischer esterification is a standard and efficient method. Proper analytical techniques, including NMR, IR, and Mass Spectrometry, are essential for confirming its structure and purity. Adherence to safety protocols is necessary when handling this compound. This guide provides a solid foundation for researchers and professionals working with Ethyl o-toluate.

References

- 1. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Ethyl o-methylbenzoate [webbook.nist.gov]

- 8. This compound | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. This compound(87-24-1) 1H NMR [m.chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichlorophenol (CAS 88-06-2)

Disclaimer: The information provided in this document is for research and development purposes only. 2,4,6-Trichlorophenol (B30397) is a hazardous substance and should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Note on CAS Number: The request specified CAS 87-24-1, which corresponds to Ethyl 2-methylbenzoate. This guide focuses on the synthesis of 2,4,6-Trichlorophenol, which has the CAS number 88-06-2, as the context of the query suggests this was the intended compound of interest.[1][2]

Introduction

2,4,6-Trichlorophenol (TCP) is a chlorinated aromatic compound with significant industrial applications.[1] It has been utilized as a fungicide, herbicide, insecticide, antiseptic, and as a preservative for wood, glue, and textiles.[1] However, due to its toxicity and classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, its use has been curtailed in many regions.[1] For researchers and professionals in drug development and chemical synthesis, understanding the synthetic pathways to 2,4,6-trichlorophenol remains crucial for the development of related compounds and for toxicological studies.

This technical guide provides a comprehensive overview of the primary synthesis routes to 2,4,6-trichlorophenol, its reaction mechanism, detailed experimental protocols, and a summary of quantitative data.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most common method for the synthesis of 2,4,6-trichlorophenol is the direct chlorination of phenol (B47542).[3] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of the phenol ring is a strongly activating, ortho-, para-directing group.[3][4] The chlorination occurs in a stepwise manner, with the formation of mono- and dichlorinated intermediates.[5]

The stepwise chlorination of phenol proceeds as follows:

-

Monochlorination: Phenol is first chlorinated to form a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353).[5]

-

Dichlorination: The monochlorinated phenols are then further chlorinated. 2-chlorophenol can form 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol (B41786), while 4-chlorophenol primarily forms 2,4-dichlorophenol.[5]

-

Trichlorination: Finally, both 2,4-dichlorophenol and 2,6-dichlorophenol are chlorinated to yield the final product, 2,4,6-trichlorophenol.[5]

Caption: Stepwise electrophilic chlorination of phenol to 2,4,6-trichlorophenol.

Quantitative Data Summary

The following table summarizes quantitative data for different methods of synthesizing 2,4,6-trichlorophenol.

| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) | Key Byproducts | Reference(s) |

| Direct Chlorination | Phenol | Chlorine gas | 70-75 | 78-81 | 95-96 | 2,4-Dichlorophenol, 2,6-Dichlorophenol, other TCP isomers | [6] |

| Catalyzed Chlorination | Phenol | Mercaptoethylamine, Chlorine gas | 70-80 | >96 | >99.3 | Reduced amounts of 2,3,6- and 2,4,5-trichlorophenol | [7] |

| Chlorination of Dichlorophenol | 2,4-Dichlorophenol | Amine/Onium salts | 80 | High | High | Tetrachlorophenol | [3] |

| Chlorination of Dichlorophenol | 2,6-Dichlorophenol | Strong acid/Sulfur/Amine | 70 | up to 98 | High | 2,4,5,6,6-pentachloro-2-cyclohexen-1-one | [3] |

| Oxychlorination | Phenol | MnSO₄, HCl, H₂O₂ | 80 | - | - | 2,4-Dichlorophenol (major), o- and p-chlorophenol | [8] |

Experimental Protocols

This protocol is adapted from established laboratory procedures for the chlorination of phenols.

Materials:

-

Phenol

-

Chlorine gas

-

Three-necked flask

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle

Procedure:

-

Place phenol into a three-necked flask equipped with a reflux condenser and a gas inlet tube.

-

Heat the flask to 50-55°C.[6]

-

Slowly bubble chlorine gas through the molten phenol. The reaction is exothermic and the temperature should be carefully monitored.

-

Continue the chlorination, gradually increasing the temperature to 70-75°C, until the reaction mixture solidifies at room temperature (melting point of 2,4,6-TCP is around 67-69°C).[9]

-

The crude product can be purified by recrystallization from hot absolute ethanol (B145695) or by fractional distillation.[6]

This protocol is based on a patented method for the synthesis of high-purity 2,4,6-trichlorophenol.[7]

Materials:

-

Phenol

-

Mercaptoethylamine (catalyst)

-

Chlorine gas

-

Chlorination kettle

-

Crystallizer

Procedure:

-

Add phenol and 0.1-1% by mass of mercaptoethylamine to a chlorination kettle.[7]

-

Adjust the intake rate of chlorine gas to 20-40 L/hour.

-

Slowly heat the reaction mixture to 50-80°C and maintain this temperature until the desired level of chlorination is achieved (monitored by GC).[7]

-

Transfer the crude trichlorophenol to a crystallizer and cool to 30-45°C.

-

For purification via sweating crystallization, slowly raise the temperature of the crude product to 69°C at a rate of 0.5-1.5°C/hour until the purity of 2,4,6-trichlorophenol is ≥99.3%.[7]

Mandatory Visualizations

Caption: General experimental workflow for the synthesis and analysis of 2,4,6-trichlorophenol.

Caption: Stepwise synthesis pathway from phenol to 2,4,6-trichlorophenol.

Characterization of 2,4,6-Trichlorophenol

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (300 MHz, CDCl₃): δ 7.27 (s, 2H, Ar-H), 5.88 (s, 1H, OH).[9]

-

¹³C NMR (CDCl₃): The predicted chemical shifts would show distinct signals for the chlorinated and hydroxyl-bearing carbons of the aromatic ring.[10]

-

FTIR: Characteristic peaks for O-H stretching, C=C aromatic stretching, and C-Cl stretching would be observed.[2][11]

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2,4,6-trichlorophenol (196 g/mol , considering the most abundant isotopes of Cl) and a characteristic isotopic pattern due to the presence of three chlorine atoms.[12]

References

- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0299892A1 - Process for preparing 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 5. gfredlee.com [gfredlee.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 8. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]

- 9. 2,4,6-Trichlorophenol(88-06-2) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Phenol, 2,4,6-trichloro- [webbook.nist.gov]

Spectroscopic data for Ethyl 2-methylbenzoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-methylbenzoate (B1238997)

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methylbenzoate (CAS No: 87-24-1), a key organic compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.91 | Doublet (d) | 8.0 | 1H | Ar-H |

| 7.36 | Triplet (t) | 7.6 | 1H | Ar-H |

| 7.21 | Triplet (t) | 7.6 | 2H | Ar-H |

| 4.36 | Quartet (q) | 7.3 | 2H | -O-CH₂ -CH₃ |

| 2.58 | Singlet (s) | N/A | 3H | Ar-CH₃ |

| 1.38 | Triplet (t) | 7.1 | 3H | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C =O (Ester Carbonyl) |

| 140.0 | Ar-C (Quaternary) |

| 131.5 | Ar-C H |

| 130.8 | Ar-C H |

| 129.8 | Ar-C (Quaternary) |

| 125.6 | Ar-C H |

| 60.7 | -O-C H₂- |

| 21.6 | Ar-C H₃ |

| 14.2 | -CH₂-C H₃ |

| Solvent: CDCl₃.[2] |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3000 | C-H stretch (Aromatic) |

| ~2980 | C-H stretch (Aliphatic) |

| ~1720 | C=O stretch (Ester) |

| ~1270 | C-O stretch (Ester) |

| ~750 | C-H bend (Ortho-disubstituted aromatic) |

| Technique: Attenuated Total Reflectance (ATR).[3] |

Table 4: Mass Spectrometry (MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 164 | ~70 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M - OCH₂CH₃]⁺ |

| 118 | ~90 | [M - CH₃CH₂OH]⁺ |

| 91 | ~25 | [C₇H₇]⁺ (Tropylium ion) |

| Ionization Method: Electron Ionization (EI).[3] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-25 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4][5] The solution is prepared in a clean, dry vial. To ensure homogeneity, the mixture can be gently vortexed.[4]

-

Filtration : The prepared solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[6] This step is crucial to remove any particulate matter which could adversely affect the magnetic field homogeneity and the quality of the spectrum.[6]

-

Data Acquisition : The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet. The experiment is set up by first locking onto the deuterium (B1214612) signal of the solvent (CDCl₃).[4] The magnetic field is then shimmed to maximize its homogeneity.[4] Finally, the probe is tuned to the appropriate nucleus (¹H or ¹³C) and the data is acquired using a standard pulse sequence.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample like this compound, one to two drops are placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] A second salt plate is carefully placed on top to create a thin liquid film sandwiched between the plates.[7][9]

-

Data Acquisition : The "sandwich" plate assembly is mounted onto the sample holder in the IR spectrometer.[10] A background spectrum of the empty instrument is recorded first.[11] Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared. A small volume (typically 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.[12]

-

Mass Analysis and Detection : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[12] A detector then records the abundance of each ion, generating a mass spectrum.[12]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound(87-24-1) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. homework.study.com [homework.study.com]

- 12. quora.com [quora.com]

Ethyl 2-methylbenzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylbenzoate (B1238997), also known as ethyl o-toluate, is a readily available and versatile aromatic ester that serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its unique substitution pattern on the benzene (B151609) ring, featuring an ester group and an adjacent methyl group, provides a valuable platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This guide explores the multifaceted role of ethyl 2-methylbenzoate as a building block, detailing its synthesis, key reactions, and applications in the development of bioactive compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| CAS Number | 87-24-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Boiling Point | 220-221 °C (at 731 mmHg) | [2] |

| Density | 1.032 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.507 | [2] |

Spectroscopic data is essential for the identification and characterization of this compound and its derivatives.

| ¹H NMR (CDCl₃) δ (ppm) | Multiplicity | Assignment |

| 7.91 | d | Ar-H |

| 7.36 | t | Ar-H |

| 7.21 | m | Ar-H |

| 4.36 | q | -OCH₂CH₃ |

| 2.58 | s | Ar-CH₃ |

| 1.39 | t | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃) δ (ppm) | Assignment |

| ~167.5 | C=O (Ester) |

| ~139.0 | C-Ar (ipso, attached to CH₃) |

| ~131.5 | C-Ar (CH) |

| ~130.8 | C-Ar (CH) |

| ~129.5 | C-Ar (ipso, attached to C=O) |

| ~125.5 | C-Ar (CH) |

| ~60.5 | -OCH₂CH₃ |

| ~21.5 | Ar-CH₃ |

| ~14.0 | -OCH₂CH₃ |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 2-methylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[3] To drive the equilibrium towards the product, an excess of ethanol is often used, or the water formed during the reaction is removed azeotropically.[3]

Key Reactions and Transformations

This compound serves as a versatile substrate for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Reactions at the Ester Group

1. Hydrolysis: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield 2-methylbenzoic acid.[3][4] This reaction is fundamental for deprotection or for the synthesis of carboxylic acid derivatives.

Experimental Protocol: Alkaline Hydrolysis

To a solution of this compound (1.0 eq) in a mixture of ethanol and water, aqueous sodium hydroxide (B78521) (2.0-3.0 eq) is added.[5] The mixture is heated under reflux for 1-2 hours until the ester is completely consumed, as monitored by TLC.[5] After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate 2-methylbenzoic acid, which is then collected by filtration.[5][6]

2. Reduction: The ester group can be reduced to a primary alcohol, (2-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent.[3][7]

Experimental Protocol: Reduction with LiAlH₄

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in the same solvent is added dropwise.[8][9] The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.[10] The resulting precipitate is filtered off, and the organic layer is dried and concentrated to afford (2-methylphenyl)methanol.[10]

3. Grignard Reaction: Reaction with Grignard reagents (RMgX) results in the formation of tertiary alcohols after acidic workup. This reaction proceeds through a ketone intermediate which rapidly reacts with a second equivalent of the Grignard reagent.

Reactions at the Methyl Group

Benzylic Bromination: The methyl group can be selectively functionalized via free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, yielding ethyl 2-(bromomethyl)benzoate. This derivative is a valuable precursor for introducing nucleophiles at the benzylic position.

Reactions on the Aromatic Ring

1. Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The ester group is a meta-director, while the methyl group is an ortho, para-director. The outcome of the substitution is influenced by the reaction conditions and the nature of the electrophile.

Experimental Protocol: Nitration

This compound is slowly added to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid.[11][12][13] The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.[14] The product, primarily ethyl 4-nitro-2-methylbenzoate, is isolated by pouring the reaction mixture onto ice, followed by filtration, washing, and recrystallization.[14]

2. Directed Ortho-Metalation (DoM): The ester and methyl groups can cooperatively direct the deprotonation of the aromatic ring at the C6 position by a strong base, such as a lithium amide or an alkyllithium. The resulting aryllithium species can then be trapped with various electrophiles, allowing for regioselective functionalization of the ring.

Role in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals and other biologically active compounds. The strategic placement of the methyl and ester groups allows for the construction of complex scaffolds found in various drug molecules.

Synthesis of Thiazole (B1198619) and Benzoimidazole Derivatives

Derivatives of this compound have been utilized in the synthesis of novel thiazole and benzoimidazole-containing compounds. For instance, ethyl 4-acetamidobenzoate, a related structure, is a starting material for the synthesis of ethyl 2-methyl-1-(4-arylthiazol-2-yl)-benzoimidazole-6-carboxylates. Some of these synthesized compounds have demonstrated significant fungicidal activity against various plant pathogens. This highlights the potential of the benzoate (B1203000) scaffold in the development of new agrochemicals and pharmaceuticals.

References

- 1. This compound | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 87-24-1 [chemicalbook.com]

- 3. This compound | 87-24-1 | Benchchem [benchchem.com]

- 4. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. webassign.net [webassign.net]

- 13. webassign.net [webassign.net]

- 14. scribd.com [scribd.com]

The Enigmatic Presence of Ethyl 2-methylbenzoate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylbenzoate (B1238997), an aromatic ester with the formula C10H12O2, is a volatile organic compound that contributes to the complex scent profiles of certain flora. While its synthetic applications are understood, its natural occurrence, biosynthesis, and the precise methodologies for its detection and quantification from natural matrices are areas of specialized research. This technical guide provides a comprehensive overview of the known natural sources of Ethyl 2-methylbenzoate, delves into its biosynthetic pathway, and offers detailed experimental protocols for its extraction and analysis, tailored for professionals in research and drug development.

Natural Occurrence and Sources

The presence of this compound in the natural world is subtle and has been identified in the floral headspace of specific plant species. Unlike its close structural relative, ethyl benzoate (B1203000), which is more widespread, this compound appears to have a more limited distribution.

The most well-documented natural source of this compound is the flower of the Lilium oriental hybrid 'Siberia'.[1][2] This compound, along with methyl benzoate, is a key contributor to the characteristic fragrance of this lily variety. Its emission from the flowers is tepal-specific, regulated by floral development, and exhibits a rhythmic pattern, with peak emission occurring during the day.[1][2]

While other potential natural sources may exist, the current body of scientific literature prominently points to Lilium oriental 'Siberia' as a confirmed source.

Table 1: Documented Natural Sources of this compound

| Natural Source | Part of Organism | Method of Identification | Quantitative Data |

| Lilium oriental hybrid 'Siberia' | Floral Headspace | Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | Data on rhythmic emission patterns are available, but specific concentration values (e.g., ng/g fresh weight) are not extensively reported in publicly available literature. |

Biosynthesis of this compound

The biosynthesis of benzoate esters in plants generally originates from the shikimate pathway, leading to the formation of benzoic acid. The final step in the formation of this compound involves the esterification of 2-methylbenzoic acid with ethanol (B145695). However, research on the floral scent of Lilium oriental hybrid 'Siberia' has elucidated a more specific enzymatic pathway.

In this lily, a BAHD (BEAT, AHCS, HCBT, and DAT) acyltransferase, designated as LoAAT1, has been identified as the key enzyme responsible for the biosynthesis of both ethyl benzoate and methyl benzoate.[1] This enzyme catalyzes the transfer of an acyl group from benzoyl-CoA to an alcohol substrate. In the case of this compound, the likely precursor would be 2-methylbenzoyl-CoA, which then reacts with ethanol to form the final ester.

The proposed biosynthetic pathway is a significant finding, as it demonstrates a single enzyme's capacity to produce multiple benzoate esters, contributing to the complexity of the floral bouquet.

Diagram 1: Proposed Biosynthetic Pathway of this compound in Lilium oriental 'Siberia'

Caption: Proposed enzymatic synthesis of this compound.

Experimental Protocols

The analysis of this compound from natural sources, particularly from floral headspace, requires sensitive and specific analytical techniques due to its volatile nature and potentially low concentrations. Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for such analyses.[3][4][5][6][7]

Protocol for Headspace Volatile Collection and Analysis from Floral Tissue

This protocol outlines the steps for the extraction and analysis of this compound from the flowers of Lilium oriental 'Siberia'.

Materials and Reagents:

-

Freshly opened flowers of Lilium oriental 'Siberia'

-

20 mL headspace vials with PTFE/silicone septa

-

SPME device with a suitable fiber (e.g., 65 µm PDMS/DVB)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical standard of this compound (for identification and quantification)

-

Internal standard (e.g., Ethyl 3-Methyl-2-butenoate-d6)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Excise a known weight (e.g., 1-2 g) of fresh tepals from a fully opened flower.

-

Place the tissue into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles.

-

Add a known amount of the internal standard.

-

Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

-

-

Headspace-Solid Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the incubation temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot inlet of the GC (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 2-5 minutes).

-

GC Separation: Utilize a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5°C/minute.

-

Final hold: 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

-

-

Data Analysis and Quantification:

-

Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the analytical standard.

-

Quantify the concentration of this compound by constructing a calibration curve using the analytical standard and the internal standard method.

-

Diagram 2: Experimental Workflow for HS-SPME-GC-MS Analysis

Caption: Workflow for analyzing floral volatiles.

Conclusion and Future Perspectives

The natural occurrence of this compound, though seemingly rare, provides valuable insights into the biochemical diversity of plant secondary metabolism. The identification of this compound in the floral scent of Lilium oriental 'Siberia' and the characterization of the LoAAT1 enzyme open new avenues for research in floral fragrance engineering and the discovery of novel bioactive compounds.

Future research should focus on:

-

Screening a wider range of plant species, particularly within the Liliaceae and other fragrant plant families, to identify other natural sources of this compound.

-

Conducting detailed quantitative studies to determine the concentration of this compound in various natural sources and under different physiological conditions.

-

Further elucidating the upstream biosynthetic pathway leading to the formation of 2-methylbenzoic acid in plants.

-

Investigating the potential ecological roles of this compound, such as its involvement in pollinator attraction or defense mechanisms.

For drug development professionals, understanding the natural sources and biosynthesis of such compounds can inspire the development of novel synthetic routes and the exploration of their potential pharmacological activities. The detailed analytical protocols provided herein serve as a robust foundation for such investigations.

References

- 1. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Volatile Organic Compounds and Endogenous Extracts and Study of Expression Patterns of TPS and BSMT in the Flowers of Seven Lilium Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-methylbenzoate

This technical guide provides a comprehensive overview of Ethyl 2-methylbenzoate (B1238997), including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity

IUPAC Name: ethyl 2-methylbenzoate[1]

Synonyms: A variety of synonyms are used to identify this compound in literature and chemical databases. These include:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][5] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 87-24-1 | [1][4][6] |

| Appearance | Colorless liquid | [3][5] |

| Density | 1.032 g/mL at 25 °C | [6][7] |

| Boiling Point | 220-221 °C at 731 mmHg | [6][7] |

| Refractive Index | 1.507 at 20 °C | [6][7][8] |

| Flash Point | 91.67 °C (197.00 °F) | [8] |

| LogP | 2.85 | [4] |

Experimental Protocols

This compound is commonly synthesized via the Fischer esterification of 2-methylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst.[9][10]

Materials:

-

2-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-methylbenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Pour the residue into a separatory funnel containing cold water.

-

Neutralize the mixture by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane, multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

-

Column: A C18 or Newcrom R1 column is suitable.[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility, can be used.[4]

-

Detection: UV detection at approximately 230 nm is appropriate.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for the quantification of this compound.[11]

-

Column: A non-polar capillary column is typically used.

-

Carrier Gas: Helium is a common carrier gas.

-

Ionization: Electron ionization (EI) is standard.

-

Detection: A mass spectrometer is used to detect and identify the compound based on its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound.[9][12]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet).[9]

-

¹³C NMR: The spectrum will display distinct signals for the ten carbon atoms, including the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the ethyl and methyl groups.[9]

Synthetic Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis.[9] Its structure features multiple reactive sites—the ester group, the aromatic ring, and the benzylic methyl group—that can be selectively modified to generate a diverse library of compounds for drug discovery and development.

Caption: Synthetic utility of this compound as a precursor for diverse chemical entities.

References

- 1. This compound | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl o-methylbenzoate [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | 87-24-1 [chemicalbook.com]

- 8. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 9. This compound | 87-24-1 | Benchchem [benchchem.com]

- 10. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound(87-24-1) 1H NMR [m.chemicalbook.com]

Molecular weight and formula of Ethyl 2-methylbenzoate

This guide provides essential information regarding the chemical properties of Ethyl 2-methylbenzoate (B1238997), tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is an ester with a distinct chemical profile. The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 164.20 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 87-24-1 | [6] |

Conceptual Experimental Workflow: Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound such as this compound. This process ensures the verification of its identity and purity, which is a critical step in any research or development pipeline.

Caption: Conceptual workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically adapted from standard organic chemistry methodologies.

1. Synthesis via Fischer Esterification:

-

Objective: To synthesize this compound from 2-methylbenzoic acid and ethanol (B145695).

-

Methodology:

-

A mixture of 2-methylbenzoic acid and an excess of ethanol is prepared in a round-bottom flask.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period to drive the equilibrium towards the formation of the ester.

-

Upon completion, the mixture is cooled, and the excess ethanol is removed, often by rotary evaporation.

-

The crude product is then neutralized, washed with a sodium bicarbonate solution and brine, and dried over an anhydrous salt like magnesium sulfate.

-

Final purification is typically achieved through distillation to yield pure this compound.

-

2. Purity and Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the synthesized ester and confirm its molecular weight.

-

Methodology:

-

A dilute solution of the purified this compound is prepared in a volatile organic solvent.

-

This sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

The separated components then enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (commonly via electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.

-

The resulting mass spectrum provides a fragmentation pattern and the molecular ion peak, which confirms the identity and molecular weight of this compound as 164.20 g/mol .[1][6] The gas chromatogram provides data on the sample's purity.

-

References

Technical Guide: Physicochemical Properties of Ethyl 2-methylbenzoate

This technical guide provides an in-depth overview of the boiling point and density of Ethyl 2-methylbenzoate (B1238997), tailored for researchers, scientists, and professionals in drug development. This document outlines the core physicochemical data, detailed experimental protocols for their determination, and visual workflows to facilitate understanding and replication.

Core Physicochemical Data

The boiling point and density are critical parameters in the identification, purification, and handling of chemical substances. Ethyl 2-methylbenzoate, a key intermediate in various synthetic processes, exhibits the following properties:

| Physicochemical Property | Value | Conditions |

| Boiling Point | 227.0 °C | At 760 mmHg[1] |

| 220-221 °C | At 731 mmHg[2][3] | |

| Density | 1.035 - 1.037 g/mL | At 20 °C[1] |

| 1.032 g/mL | At 25 °C[2][3] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental for the characterization of substances. The following sections detail standardized laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] This property is a crucial indicator of purity.[4]

Methodology: Capillary Method

This method is suitable for small quantities of liquid.

-

Apparatus Setup:

-

A small test tube containing 2-3 mL of this compound is attached to a thermometer.[4]

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[6]

-

The entire assembly is immersed in a heating bath (e.g., paraffin (B1166041) oil) ensuring the sample is below the oil level.[6]

-

-

Heating and Observation:

-

Measurement:

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

-

Determination of Density

Density is the mass of a substance per unit volume.[8] It is a characteristic property that can be used to identify a substance.

Methodology: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.

-

Mass Measurement:

-

Volume Measurement:

-

A known volume of this compound is carefully poured into the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[9]

-

-

Mass of Liquid:

-

Calculation:

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 87-24-1 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Safe Handling of Ethyl 2-methylbenzoate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for all laboratory chemicals is paramount. This in-depth technical guide provides a detailed overview of the safety profile of Ethyl 2-methylbenzoate (B1238997) (CAS No. 87-24-1), including its physical and chemical properties, potential hazards, handling and storage procedures, and emergency response protocols.

Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is a fragrance and flavoring agent found in nature.[1] While it has applications in various industries, its presence in the research and development workflow necessitates a thorough understanding of its safety parameters to ensure a safe working environment.

Core Safety and Physical Properties

A clear understanding of the fundamental properties of a chemical is the first step in safe handling. The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 220-221 °C at 731 mmHg | [6][7][8] |

| Density | 1.032 - 1.037 g/mL at 20-25 °C | [6][7][8][9] |

| Flash Point | 91.67 °C (197.00 °F) TCC | [1][9] |

| Water Solubility | 233.3 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 3.190 (estimated) | [1] |

| Refractive Index | 1.507 - 1.509 at 20 °C | [8][9] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [10] |

| Combustible Liquid | 4 | H227: Combustible liquid | [11][12] |

| Toxic to aquatic life | Acute 2 | H401: Toxic to aquatic life | [11] |

Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area to avoid inhalation of vapors.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][12]

-

Avoid contact with skin and eyes.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

-

Use non-sparking tools.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[12][13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][14]

-

Keep away from oxidizing agents and strong bases.[12]

-

Store apart from foodstuff containers.[4]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tight-sealing safety goggles or face shield. | [12][13] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [4][12] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [12][13] |

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[4]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[13][15]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[12]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician if you feel unwell.[11][12]

Spill Response:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[12]

-

Wear appropriate personal protective equipment.[12]

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[12]

-

Keep in suitable, closed containers for disposal.[12]

-

Do not let product enter drains.[11]

Toxicological Profile

A comprehensive toxicological profile for this compound is not well-established in publicly available literature.

Table 4: Toxicological Data Summary

| Test | Result | Source(s) |

| Acute Oral Toxicity | Not determined | [1] |

| Acute Dermal Toxicity | Not determined | [1] |

| Acute Inhalation Toxicity | Not determined | [1] |

| Skin Irritation/Corrosion | Data not available. Not expected to be a significant irritant based on similar compounds. | [16] |

| Serious Eye Damage/Irritation | Causes serious eye damage (GHS Category 1). | [10] |

| Respiratory or Skin Sensitization | Not considered to be a skin sensitizer. | [16] |

| Germ Cell Mutagenicity | Data not available. Related compounds are not genotoxic. | [17] |

| Carcinogenicity | Data not available. Benzoic acid and related alcohols are not carcinogenic. | [17] |

| Reproductive Toxicity | Data not available. Benzoic acid and related alcohols are not reproductive or developmental toxicants. | [17] |

The lack of specific LD50 and irritation data for this compound underscores the importance of handling this chemical with caution and adhering to the recommended safety protocols. The classification for serious eye damage is a key piece of safety information.

Experimental Protocols

The safety data for chemicals like this compound are determined through standardized experimental protocols. Below are summaries of the methodologies for key toxicological and physicochemical tests, based on OECD guidelines.

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical.[18]

-

Principle: The assay uses specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine). The test chemical is incubated with the bacteria, both with and without a metabolic activation system (S9 mix, which simulates liver metabolism). If the chemical is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[12][14][15]

-

Methodology:

-

The test chemical is prepared at several concentrations.

-

The chemical is mixed with the bacterial tester strains and, in parallel experiments, with the S9 mix.

-

This mixture is then plated on a minimal agar (B569324) medium.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted.

-

A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[15]

-

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish.[9][11]

-

Principle: Fish are exposed to the test substance in their water for a short period (typically 96 hours). The concentration of the substance that is lethal to 50% of the test fish (LC50) is determined.[6][19]

-

Methodology:

-

A group of fish of a recommended species (e.g., Zebrafish) are exposed to a range of concentrations of the test substance.[2][6]

-

A control group is maintained in water without the test substance.

-

Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[9][11]

-

The LC50 value and its confidence limits are calculated using statistical methods.[6]

-

OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method

This method determines the lipophilicity of a substance.[5][20]

-

Principle: The partition coefficient (log P) is a measure of a chemical's distribution between an oily phase (n-octanol) and an aqueous phase. This is a key parameter for predicting environmental fate and bioaccumulation. The High-Performance Liquid Chromatography (HPLC) method estimates the log P by measuring the retention time of the substance on a reversed-phase column.[13][21]

-

Methodology:

-

An HPLC system with a reversed-phase column is used.

-

A set of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.

-

The test substance is then injected under the same conditions.

-

The retention time of the test substance is measured.

-

The log P of the test substance is determined by interpolation from the calibration curve.[13]

-

Visualized Workflows and Relationships

To further clarify safety procedures and the logic behind them, the following diagrams have been generated.

Caption: First Aid Response Workflow for this compound Exposure.

Caption: Spill Response Procedure for this compound.

Caption: Relationship between Hazards and Precautionary Measures.

References

- 1. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 3. scbt.com [scbt.com]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. eurofins.com.au [eurofins.com.au]

- 7. This compound | 87-24-1 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. oecd.org [oecd.org]

- 10. This compound | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]